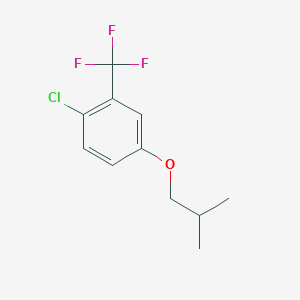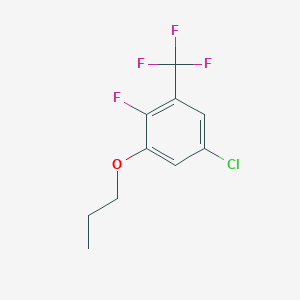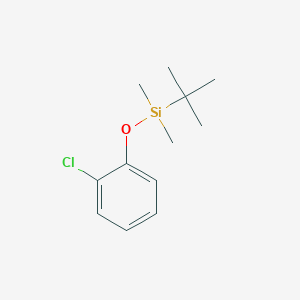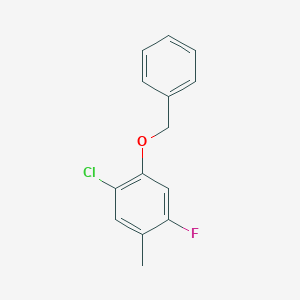
1-(Benzyloxy)-2-chloro-5-fluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-chloro-5-fluoro-4-methylbenzene: is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a chlorine atom, a fluorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-2-chloro-5-fluoro-4-methylbenzene can be synthesized through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-fluoro-4-methylphenol.
Benzyloxy Substitution: The phenol group is converted to a benzyloxy group using benzyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-chloro-5-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures (50-70°C).
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at room temperature.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amines or thioethers.
Electrophilic Aromatic Substitution: Introduction of bromine or nitro groups on the benzene ring.
Oxidation: Formation of benzaldehyde derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-chloro-5-fluoro-4-methylbenzene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies to understand the interaction of aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-chloro-5-fluoro-4-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy, chlorine, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(Benzyloxy)-2-chloro-5-fluoro-4-methylbenzene can be compared with similar compounds such as:
1-(Benzyloxy)-2-chloro-4-methylbenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(Benzyloxy)-2-fluoro-4-methylbenzene: Lacks the chlorine atom, leading to differences in nucleophilic substitution reactions.
1-(Benzyloxy)-2-chloro-5-fluoro-4-ethylbenzene: Contains an ethyl group instead of a methyl group, which can influence its steric properties and reactivity.
Properties
IUPAC Name |
1-chloro-4-fluoro-5-methyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-10-7-12(15)14(8-13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMSLOOPFVGKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
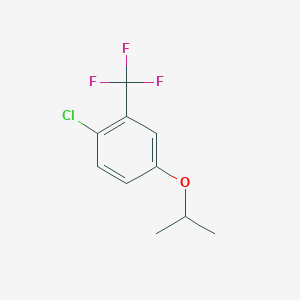
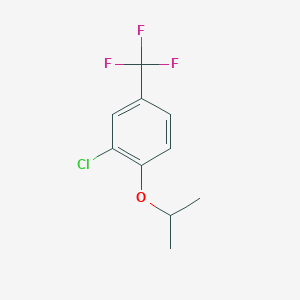
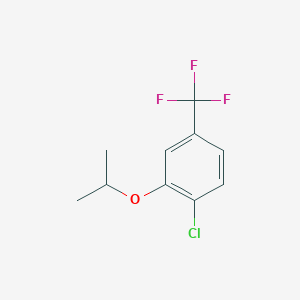
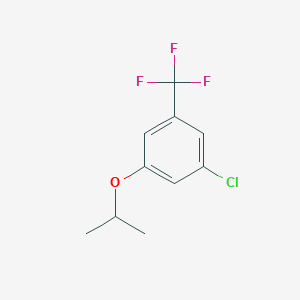
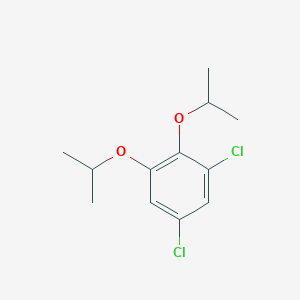
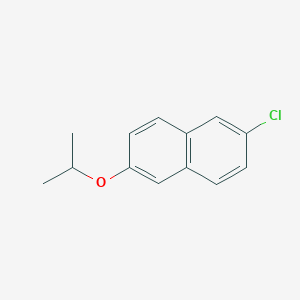
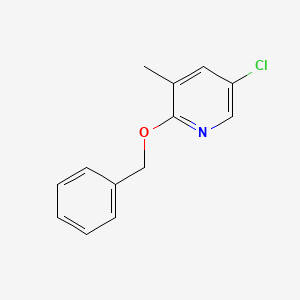
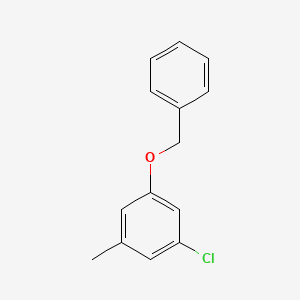
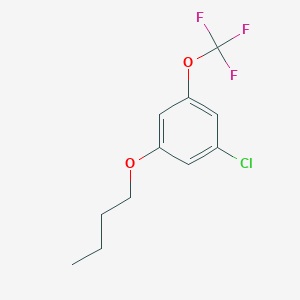
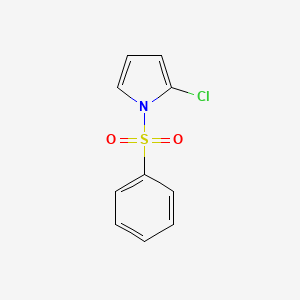
![4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine](/img/structure/B8031844.png)
